Milciclib

Vue d'ensemble

Description

Le Maléate de Milciclib est un puissant inhibiteur de petites molécules de multiples kinases dépendantes des cyclines, des kinases du récepteur de la tropomyosine et des kinases de la famille Src. Il est principalement étudié pour son activité antinéoplasique potentielle, ce qui signifie qu'il peut inhiber la croissance des tumeurs. Le Maléate de this compound a montré des résultats prometteurs dans les essais cliniques pour divers types de cancer, notamment le carcinome thymique et le carcinome hépatocellulaire .

Méthodes De Préparation

La synthèse du Maléate de Milciclib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. Les méthodes de production industrielle impliquent généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Une méthode consiste à dissoudre le composé dans du diméthylsulfoxyde, suivie de l'ajout de polyéthylène glycol et de Tween 80, et enfin de mélanger avec de l'eau déionisée .

Analyse Des Réactions Chimiques

Le Maléate de Milciclib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le Maléate de this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases dépendantes des cyclines et d'autres kinases.

Biologie : Il aide à comprendre le rôle des kinases dans la régulation du cycle cellulaire et la progression du cancer.

Médecine : Le Maléate de this compound est étudié comme traitement potentiel de divers cancers, notamment le carcinome thymique, le carcinome hépatocellulaire et le cancer du poumon non à petites cellules. .

Mécanisme d'action

Le Maléate de this compound exerce ses effets en inhibant plusieurs kinases dépendantes des cyclines, des kinases du récepteur de la tropomyosine et des kinases de la famille Src. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, la croissance cellulaire et la progression maligne du cancer. En inhibant ces kinases, le Maléate de this compound peut supprimer la croissance et la prolifération tumorale. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la kinase dépendante des cyclines 1, de la kinase dépendante des cyclines 2 et de la kinase dépendante des cyclines 4 .

Applications De Recherche Scientifique

Milciclib Maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and other kinases.

Biology: It helps in understanding the role of kinases in cell cycle regulation and cancer progression.

Medicine: this compound Maleate is being investigated as a potential treatment for various cancers, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. .

Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.

Mécanisme D'action

Milciclib Maleate exerts its effects by inhibiting multiple cyclin-dependent kinases, tropomyosin receptor kinases, and Src family kinases. These kinases play crucial roles in cell cycle regulation, cell growth, and malignant progression of cancer. By inhibiting these kinases, this compound Maleate can suppress tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 .

Comparaison Avec Des Composés Similaires

Le Maléate de Milciclib est unique en sa capacité à inhiber simultanément plusieurs kinases, ce qui en fait un agent antinéoplasique puissant. Les composés similaires comprennent :

Palbociclib : Un autre inhibiteur de la kinase dépendante des cyclines utilisé dans le traitement du cancer du sein.

Ribociclib : Un inhibiteur de la kinase dépendante des cyclines utilisé en association avec d'autres thérapies pour le cancer du sein.

Abemaciclib : Un inhibiteur de la kinase dépendante des cyclines utilisé pour le traitement du cancer du sein.

Comparé à ces composés, le Maléate de this compound a montré une inhibition plus large des kinases et une efficacité potentielle dans une plus large gamme de cancers .

Activité Biologique

Milciclib, also known as PHA-848125, is an orally bioavailable compound primarily recognized for its role as a pan-cyclin-dependent kinase (CDK) inhibitor. It has garnered attention in the field of oncology due to its ability to modulate cell cycle progression and exert anti-tumor effects across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound functions by inhibiting multiple CDKs, which are crucial for the regulation of the cell cycle. Specifically, it targets CDK2 and CDK6, thereby impacting the G1-S transition and G2 phase progression. This inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells. Additionally, this compound has been shown to downregulate oncogenic pathways, including the c-Myc signaling pathway, which is often overactive in tumors .

Key Mechanisms:

- CDK Inhibition : this compound inhibits CDK2 and CDK6, leading to cell cycle arrest.

- Downregulation of c-Myc : It synergistically reduces c-Myc levels when combined with other tyrosine kinase inhibitors like sorafenib .

- Modulation of E2F Transcriptional Program : It promotes the initiation of DNA synthesis by controlling cyclin B/CDK1 activation .

In Vitro Studies

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. For instance, it exhibited an IC50 value of 1.3 µM in hepatocellular carcinoma (HCC) models, indicating potent anti-cancer activity compared to other compounds like sorafenib and lenvatinib .

In Vivo Studies

In animal models, this compound has shown promising results:

- In HCC models, treatment with this compound led to a 70% reduction in tumor growth compared to vehicle-treated controls .

- In ovarian cancer studies, it inhibited adhesion and invasion of cancer cells, thereby reducing metastasis and prolonging survival in treated mice .

Summary of Efficacy

| Study Type | Cancer Type | IC50 (µM) | Tumor Growth Reduction | Survival Prolongation |

|---|---|---|---|---|

| In Vitro | HCC | 1.3 | N/A | N/A |

| In Vivo | HCC | N/A | 70% | N/A |

| In Vivo | Ovarian Cancer | N/A | N/A | Yes |

Clinical Trials

This compound is currently under investigation in clinical trials for various malignancies, including malignant thymoma and thymic carcinoma. The ongoing studies aim to evaluate its safety profile and therapeutic efficacy in patients who have not responded to standard treatments .

Notable Clinical Findings

- Phase II Trials : Initial results suggest that this compound may be effective in patients with thymic tumors who have limited treatment options.

- Synergistic Effects : When combined with other agents like sorafenib, this compound enhances anti-tumor effects through synergistic mechanisms .

Case Study 1: Hepatocellular Carcinoma

A study involving athymic nude mice with orthotopically transplanted MHCC97-H cells showed that this compound significantly reduced tumor growth as measured by MRI scores. The treatment resulted in a marked decrease in serum hAFP levels, a biomarker for HCC progression .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer models, this compound was found to inhibit cell adhesion and invasion effectively. This led to a significant reduction in tumor burden and improved survival rates among treated animals compared to controls .

Propriétés

Numéro CAS |

802539-81-7 |

|---|---|

Formule moléculaire |

C29H36N8O5 |

Poids moléculaire |

576.6 g/mol |

Nom IUPAC |

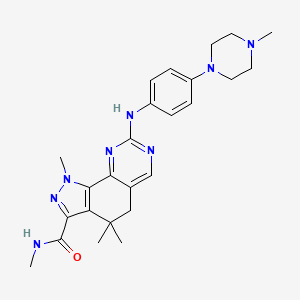

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide |

InChI |

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

DGVCEXQFNYYRQI-BTJKTKAUSA-N |

SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C |

SMILES isomérique |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

802539-81-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.